molecular formula C21H23ClO5 B1681566 Sclerotiorin CAS No. 549-23-5

Sclerotiorin

Cat. No. B1681566
CAS RN: 549-23-5
M. Wt: 390.9 g/mol
InChI Key: SWJLTKXURNHVHE-UPWXJBBJSA-N
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Description

Sclerotiorin is an antimicrobial isolate from Penicillium frequentans . It is an aldose reductase inhibitor (IC 50 =0.4 μM) as well as a reversible lipoxygenase inhibitor (IC 50 =4.2 μM) .


Synthesis Analysis

A series of 30 sclerotioramine derivatives of the natural compound, (+)-sclerotiorin, has been successfully semi-synthesized by a one-step reaction with high yields (up to 80%) . The structures of these new derivatives were established by extensive spectroscopic methods and single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

Sclerotiorin is a unique molecule with a γ-lactone, a conjugated ketone, a chlorine atom at C-5, and a branched C-7 side chain . The structure of these new derivatives was identified by extensive spectroscopic methods including HRESIMS, 1 H NMR, and 13 C NMR .


Chemical Reactions Analysis

The knockout of the sclA (highly reducing PKS) and sclI (non-reducing PKS) genes resulted in mutants with loss of mycelial pigmentation and terminated the biosynthesis of sclerotiorin-like metabolites .


Physical And Chemical Properties Analysis

Sclerotiorin has a chemical formula of C21H23ClO5 and a molar mass of 390.86 g·mol−1 . It is a highly oxygenated pyranoquinone bicyclic core .

Scientific Research Applications

Bioactivity and Semisynthetic Analogs

Sclerotiorin is an azaphilone polyketide known for its bioactivity, particularly as a lipoxygenase inhibitor. Research has focused on developing a semisynthetic route to produce sclerotiorin and its analogs from engineered strains of Aspergillus nidulans. This has opened pathways for accessing a variety of azaphilones with potential low micromolar potency against 15-lipoxygenase, indicating its significance in creating inhibitors for various biological targets (Somoza et al., 2012).

Anticancer Activity

Sclerotiorin, isolated from the endophytic fungus Cephalotheca faveolata, exhibits potent anti-proliferative effects against different cancer cells. It induces apoptosis in colon cancer cells through the activation of BAX and down-regulation of BCL-2, further activating cleaved caspase-3. This suggests sclerotiorin's potential as a valuable compound in cancer therapy research (Giridharan et al., 2012).

Antifungal Activity and Novel Analogs

Sclerotiorin, originally isolated from Penicillium sclerotiorum, has shown weak antifungal activity. Efforts to synthesize sclerotiorin analogs have led to the discovery of several compounds with greater activity and simpler structures than sclerotiorin itself. This research has been pivotal in identifying new potential fungicides and exploring the structure-activity relationships within sclerotiorin analogs (Lin et al., 2012).

Biosynthesis and Molecular Insights

Research into the biosynthesis of sclerotiorin and related metabolites in Sclerotinia sclerotiorum has deepened our understanding of the molecular pathways and genetic mechanisms underlying its production. This knowledge is crucial for bioengineering efforts aimed at enhancing the yield and diversity of bioactive compounds through microbial fermentation and synthetic biology approaches (Garson & Staunton, 1976).

Future Directions

Sclerotiorin and its derivatives have shown promising results in various fields. For instance, 3,5-diaryl substituted sclerotiorin was demonstrated as a novel promising skeleton for discovering SQR-inhibiting fungicides . Moreover, the positive effect of the optimal supplementation of P. sclerotiorum culture extracts for enhanced production of sclerotiorin has been highlighted .

properties

IUPAC Name

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJLTKXURNHVHE-UPWXJBBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043739
Record name Sclerotiorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sclerotiorin

CAS RN

549-23-5
Record name Sclerotiorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sclerotiorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sclerotiorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCLEROTIORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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